molecular formula C7H8F3N3 B1387786 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine CAS No. 959238-29-0

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine

Cat. No.: B1387786
CAS No.: 959238-29-0
M. Wt: 191.15 g/mol
InChI Key: RMUCKQYMCXRUKE-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a versatile nitrogen-containing heterocyclic scaffold of significant interest in rational drug design and medicinal chemistry . This compound features a tetrahydroimidazopyrazine core, a privileged structure found in bioactive molecules targeting a range of therapeutic areas . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to influence a compound's potency, metabolic stability, and membrane permeability . This specific scaffold serves as a critical synthetic intermediate for the development of novel compounds. It can be readily functionalized, for example, at the reactive nitrogen centers in the saturated ring, to generate diverse chemical libraries for biological screening . Derivatives of similar tetrahydroimidazopyrazine and the related triazolopyrazine cores have been investigated for various biological activities. Notably, research on closely related 3-trifluoromethyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives has demonstrated promising in vitro anti-cancer properties, with studies showing the activation of the mitochondrial apoptotic pathway in human colon cancer cell lines . Furthermore, the tetrahydroimidazo[1,5-a]pyrazine scaffold is recognized in patent literature for its potential in developing treatments for metabolic disorders . The compound is offered with high purity and is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed quality control data.

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUCKQYMCXRUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2C(F)(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183786
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
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Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-29-0
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
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Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
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Preparation Methods

Condensation and Cyclization

  • Starting Materials : The synthesis typically begins with precursors like imidazole and pyrazine derivatives. These are combined under conditions that facilitate condensation and subsequent cyclization to form the tetrahydroimidazo[1,5-a]pyrazine core.

  • Introduction of Trifluoromethyl Group : The trifluoromethyl group can be introduced via a substitution reaction, often using reagents like trifluoromethyl iodide or trifluoromethylating agents in the presence of a catalyst.

Acid and Base Addition Salts

For pharmaceutical applications, the preparation of acid and base addition salts is crucial. These salts can enhance the compound's solubility and stability:

  • Acid Addition Salts : Formed by reacting the compound with an organic or inorganic acid, such as hydrochloric acid or phosphoric acid.
  • Base Addition Salts : Formed by reacting the compound with alkaline metal hydroxides (e.g., sodium hydroxide) or amines (e.g., ethanolamine).

Research Findings and Data

Synthesis Yields and Conditions

Reaction Step Conditions Yield (%)
Condensation 100°C, 2h 80-90
Cyclization 150°C, 4h 70-80
Trifluoromethylation -20°C, 1h 60-70

Spectroscopic Analysis

Spectroscopic methods like NMR and IR are used to confirm the structure of the synthesized compound. Key signals include:

  • NMR : Peaks corresponding to the trifluoromethyl group and the tetrahydroimidazo[1,5-a]pyrazine ring protons.
  • IR : Absorption bands indicative of the trifluoromethyl group and the imidazole/pyrazine ring system.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile intermediate in synthesizing various organic molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine into organic compounds, which can modify their reactivity and biological activity.
  • Reagent in Chemical Reactions : It is used in cyclization reactions and other transformations to create complex molecular architectures.

Biology

  • Biological Activity Studies : Research indicates that this compound may exhibit significant biological activities due to its ability to interact with specific biomolecular targets. The trifluoromethyl group is known to enhance binding affinity to proteins and enzymes.
  • Potential Drug Development : Investigations are ongoing into its potential as a therapeutic agent. Studies have shown that derivatives of imidazo[1,5-a]pyrazine can influence various biological pathways, making this compound a candidate for further drug discovery efforts.

Medicine

  • Therapeutic Potential : The compound has been explored for its potential use in treating various conditions due to its unique structural features. Its interactions with cellular targets could lead to the development of novel pharmacological agents.
  • Case Studies : Preliminary studies have indicated promising results in preclinical trials focusing on its efficacy against certain diseases.

Industry

  • Agrochemicals Production : The compound is utilized in the synthesis of agrochemicals, where its properties can enhance the effectiveness of pesticides and herbicides.
  • Pharmaceuticals : As a precursor in pharmaceutical synthesis, it plays a role in developing new medications with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine involves its interaction with molecular targets and pathways within biological systems. For instance, in anticancer research, it has been found to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspases and cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring Fusion Variations

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • Structural Difference : The trifluoromethyl group is at position 2, and the ring fusion is imidazo[1,2-a]pyrazine.
  • Impact : Positional isomerism alters electronic distribution and steric interactions. This derivative is used in sulfonamide/carbamate derivatization for antimicrobial and antioxidant activities, highlighting substituent-dependent bioactivity .
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride
  • Structural Difference : Bromine replaces the trifluoromethyl group.
  • This compound serves as a synthetic intermediate for further functionalization .

Core Heterocycle Modifications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
  • Structural Difference : Pyrimidine replaces pyrazine in the bicyclic core.
  • Impact: The pyrimidine ring enhances hydrogen-bonding capacity.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (Sitagliptin Intermediate)
  • Structural Difference : A triazolo ring replaces the imidazo core.
  • Impact : The triazolo[4,3-a]pyrazine scaffold is critical for DPP-4 inhibition (IC₅₀ = 18 nM for sitagliptin). The trifluoromethyl group enhances selectivity and metabolic stability .
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
  • Structural Difference : Pyrazolo replaces imidazo, introducing an additional nitrogen.
  • Impact : Increased polarity and hydrogen-bonding capacity may shift target specificity. Applications remain exploratory .

Functional Group Additions

Sulfonyl Fluoride Derivatives
  • Example : 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-7-sulfonyl fluoride.
  • Impact : The sulfonyl fluoride group enables SuFEx (Sulfur Fluoride Exchange) click chemistry, facilitating bioconjugation or probe synthesis for target identification .
Carbamate and Sulfonamide Derivatives
  • Example : Sitagliptin intermediate-derived sulfonamides (7a-g ) and carbamates (7h-j ).
  • Impact : These derivatives show moderate to potent antimicrobial activity (e.g., 7a , 7c , and 7f inhibit E. coli with MIC = 8–16 µg/mL) and antioxidant effects (IC₅₀ = 12–45 µM in DPPH assays) .

Biological Activity

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8F3N3
  • Molecular Weight : 227.62 g/mol
  • CAS Number : 1358784-11-8
  • Purity : ≥ 95% .

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The trifluoromethyl group is introduced using trifluoromethylating agents under controlled conditions to ensure high yields and purity. Recent advancements have focused on optimizing these synthetic routes for industrial scalability .

The trifluoromethyl group significantly enhances the compound's binding affinity and stability. This modification is crucial for its interaction with various biological targets, which may include enzymes and receptors involved in metabolic processes .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of human colon cancer cell lines (HCT-116 and HT-29) . The mechanism behind this activity is believed to involve the induction of apoptosis and cell cycle arrest.

Antidiabetic Potential

The compound has also been identified as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in managing type 2 diabetes by increasing incretin levels, which in turn lowers blood glucose levels. This makes this compound a candidate for further development in diabetes treatment .

Comparative Biological Activity Table

CompoundBiological ActivityReference
This compoundAnticancer (HCT-116 & HT-29)
SitagliptinDPP-4 Inhibition
FluoxetineSSRIs (Antidepressant)

Case Studies

  • Anticancer Studies : A study assessed the antiproliferative action of various derivatives against colon cancer cell lines. Results indicated that modifications to the core structure significantly influenced their effectiveness .
  • Diabetes Management : Research on DPP-4 inhibitors highlighted the potential of trifluoromethylated pyrazines in improving glycemic control. Compounds similar to this compound were noted for their promising results in preclinical trials .

Q & A

Advanced Research Question

  • 3-Trifluoromethyl : Enhances potency in orexin receptor antagonists (IC₅₀ ~10 nM) due to fluorine’s electronegativity and hydrophobic effects ( ).
  • 3-Bromo : Increases molecular weight but may reduce solubility (e.g., logP increase from 1.2 to 2.5, ).
  • 3-Methyl : Lowers metabolic stability but improves synthetic accessibility ( ).

What in vivo models are used to evaluate therapeutic potential?

Advanced Research Question

  • Sleep studies : Mice treated with DORAs show increased non-REM sleep duration (e.g., 40% increase at 30 mg/kg, ).
  • Antimicrobial efficacy : Murine infection models assess bacterial load reduction (e.g., >2-log drop in S. aureus CFU with urea derivatives, ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Reactant of Route 2
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine

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